![molecular formula C24H17N3O2 B14328724 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 105140-33-8](/img/structure/B14328724.png)
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and it is substituted with three phenyl groups at positions 2, 5, and 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridazine rings, often using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the phenyl rings or the heterocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Pyridazine: The parent compound of the pyridazine ring, with various derivatives used in medicinal chemistry
Uniqueness
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific substitution pattern and the combination of triazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
105140-33-8 |
|---|---|
Fórmula molecular |
C24H17N3O2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2,5,8-triphenyl-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C24H17N3O2/c28-23-25(20-14-8-3-9-15-20)24(29)27-22(19-12-6-2-7-13-19)17-16-21(26(23)27)18-10-4-1-5-11-18/h1-17H |
Clave InChI |
PPXQGCUZIRZWEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N3N2C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


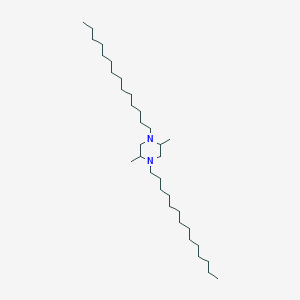
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
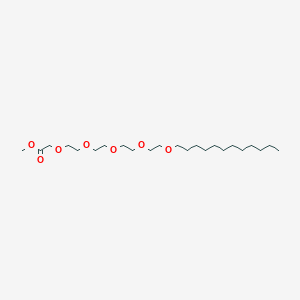
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)

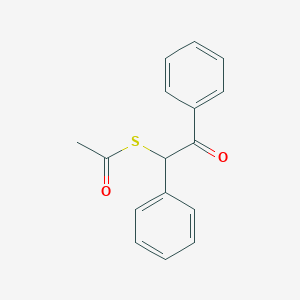
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
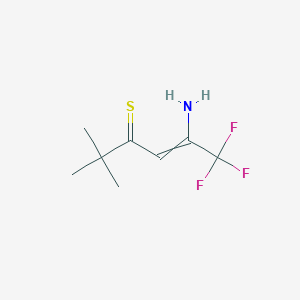
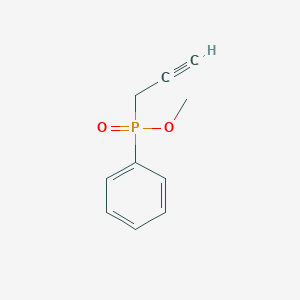
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
